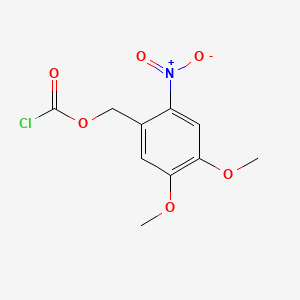

4,5-Dimethoxy-2-nitrobenzyl carbonochloridate

CAS No.: 42855-00-5

Cat. No.: VC1763128

Molecular Formula: C10H10ClNO6

Molecular Weight: 275.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 42855-00-5 |

|---|---|

| Molecular Formula | C10H10ClNO6 |

| Molecular Weight | 275.64 g/mol |

| IUPAC Name | (4,5-dimethoxy-2-nitrophenyl)methyl carbonochloridate |

| Standard InChI | InChI=1S/C10H10ClNO6/c1-16-8-3-6(5-18-10(11)13)7(12(14)15)4-9(8)17-2/h3-4H,5H2,1-2H3 |

| Standard InChI Key | RWWPKIOWBQFXEE-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C(=C1)COC(=O)Cl)[N+](=O)[O-])OC |

| Canonical SMILES | COC1=C(C=C(C(=C1)COC(=O)Cl)[N+](=O)[O-])OC |

Introduction

Chemical Structure and Identification

4,5-Dimethoxy-2-nitrobenzyl carbonochloridate (CAS# 42855-00-5) is a chloroformate derivative characterized by a benzyl group with nitro and methoxy substituents. It is commonly known within the scientific community as NVOC-Cl, representing a key member of the nitrobenzyl photoprotecting group family.

Basic Identifiers and Properties

The compound is identified by several key parameters as shown in the following table:

| Parameter | Value |

|---|---|

| CAS Number | 42855-00-5 |

| Molecular Formula | C₁₀H₁₀ClNO₆ |

| Molecular Weight | 275.64300 g/mol |

| Synonyms | 4,5-Dimethoxy-2-nitrobenzyl chloroformate, (4,5-dimethoxy-2-nitrophenyl)methyl carbonochloridate |

| SMILES | COc1cc(COC(Cl)=O)c(cc1OC)N+=O |

| InChI | 1S/C10H10ClNO6/c1-16-8-3-6(5-18-10(11)13)7(12(14)15)4-9(8)17-2/h3-4H,5H2,1-2H3 |

Physical Properties

The physical characteristics of 4,5-Dimethoxy-2-nitrobenzyl carbonochloridate are essential for understanding its handling requirements and application limitations:

| Property | Value |

|---|---|

| Physical State | Solid |

| Melting Point | 125°C (dec.)(lit.) |

| Boiling Point | 396.4°C at 760 mmHg |

| Density | 1.399 g/cm³ |

| Flash Point | 193.5°C |

| Refractive Index | 1.545 |

| LogP | 3.01060 |

| PSA | 90.58000 |

These physical properties indicate a relatively stable compound with moderate lipophilicity as suggested by its LogP value .

Structural Characteristics and Reactivity

The chemical structure of 4,5-Dimethoxy-2-nitrobenzyl carbonochloridate features several key functional groups that contribute to its distinctive reactivity profile.

Structural Features

The compound contains a chloroformate group (-COCl) attached to a benzyl carbon, with the aromatic ring bearing a nitro group at the ortho position and methoxy groups at the para and meta positions. Three-dimensional molecular modeling reveals that the two methoxy oxygens, the nitro group, and the aromatic ring are all coplanar, resulting in strong inductive effects that influence reactivity patterns .

This coplanarity is a critical structural feature that distinguishes 4,5-Dimethoxy-2-nitrobenzyl carbonochloridate from other benzyl chloroformates, as it enhances electron withdrawal from the carbonyl carbon center, making it more susceptible to nucleophilic attack .

Reactivity Patterns

Studies of solvolysis kinetics demonstrate that 4,5-Dimethoxy-2-nitrobenzyl carbonochloridate exhibits higher reactivity than analogous compounds like benzyl chloroformate (CBZ-Cl) and p-nitrobenzyl chloroformate (PNZ-Cl) in solvents where carbonyl-addition mechanisms dominate .

The enhanced reactivity can be attributed to:

-

Stronger electron-withdrawing effects from the nitro group

-

Additional inductive effects from the two methoxy groups

-

Coplanarity of the aromatic substituents, which maximizes electronic interactions

Solvolysis Mechanisms

Research into the solvolysis mechanisms of 4,5-Dimethoxy-2-nitrobenzyl carbonochloridate has provided significant insights into its reactive behavior in various solvents.

Kinetic Studies

Solvolysis studies conducted at 25.0°C in twenty hydroxylic solvents demonstrated distinct reactivity patterns. The specific rates of solvolysis were correlated using an extended Grunwald-Winstein treatment, which revealed important mechanistic details .

Key findings from these kinetic studies include:

-

The l/m ratio of 2.85 obtained for 4,5-Dimethoxy-2-nitrobenzyl carbonochloridate is close to the ratio of 2.95 for phenyl chloroformate in identical solvents

-

This similarity suggests comparable transition-state structures for both compounds

-

The data supports an addition-elimination (A-E) mechanism with a rate-determining addition step

Comparison with Other Chloroformates

Comparative analysis with other benzyl chloroformates revealed significant differences in reactivity rates:

| Compound | Relative Rate in Nucleophilic Solvents |

|---|---|

| 4,5-Dimethoxy-2-nitrobenzyl carbonochloridate | Highest |

| p-Nitrobenzyl chloroformate | Intermediate |

| Benzyl chloroformate | Lowest |

This rate trend indicates that the carbonyl-carbon reaction center in 4,5-Dimethoxy-2-nitrobenzyl carbonochloridate carries a much greater partial positive charge than the carbonyl reaction centers in other benzyl chloroformates, making it more susceptible to nucleophilic attack .

Photochemical Properties and Mechanisms

One of the most valuable characteristics of 4,5-Dimethoxy-2-nitrobenzyl carbonochloridate is its photolabile nature, which enables its widespread use as a protecting group that can be removed under specific light conditions.

Photolysis Mechanism

The photolysis of 4,5-Dimethoxy-2-nitrobenzyl carbonochloridate proceeds through a complex mechanism that has been studied using various spectroscopic techniques. Key findings include:

-

Photolysis proceeds primarily from the singlet manifold rather than triplet states

-

Triplet state formation can trap molecules in a non-reactive state, potentially lowering quantum yields

-

Complete photolysis and release of protected groups can occur within microsecond timeframes

Quantum Yields

Quantum yields for photolysis vary depending on the protected group and solvent conditions:

| Leaving Group | Solvent | Quantum Yield (Φ) | Chemical Yield (%) |

|---|---|---|---|

| Carboxylic acids | Benzene | 0.18-0.25 | 85-95 |

| Carboxylic acids | Methanol | 0.09-0.14 | 92 |

| Phosphates | Benzene | 0.09 | ~2 |

| Phosphates | Methanol | 0.71 | 94 |

| Amines | Acetonitrile | 0.035-0.070 | 97 |

These variations in quantum yields demonstrate the significant impact of both solvent environment and the nature of the protected group on photolysis efficiency .

Applications in Research and Chemistry

4,5-Dimethoxy-2-nitrobenzyl carbonochloridate has found numerous applications across various fields of chemistry and biochemistry.

Peptide and Nucleotide Synthesis

As a photolabile protecting reagent, 4,5-Dimethoxy-2-nitrobenzyl carbonochloridate is commonly employed in:

-

Protection of amino groups during peptide synthesis

-

Solid-phase synthesis of base-sensitive S-acylthioethyl (SATE)-prooligonucleotides

-

Sequential construction of complex peptide chains without unwanted side reactions

Protein Chemistry Applications

The compound has been utilized to create photoactivatable biomolecules:

-

Preparation of inactive, caged protein conjugates which can be activated by near-ultraviolet light

-

Synthesis of caged, photocleavable phospholipid derivatives like NVOC-DOPE

-

Complete photolysis of liposomal dispersions of protected phospholipids results in conversion to active forms and subsequent release of entrapped molecules

Surface Modification Technologies

Recent applications have expanded to surface chemistry:

-

Modification of surface properties by introducing photocleavable NVOC moiety into chitosan to control cell attachment

-

Development of photoactivatable self-localizing ligands with improved photosensitivity for protein localization control in living cells

| Hazard Parameter | Classification |

|---|---|

| Hazard Codes | C: Corrosive |

| Signal Word | Danger |

| GHS Pictogram | GHS05 |

| Hazard Statements | H314: Causes severe skin burns and eye damage |

| Risk Phrases | R34 |

Recent Advances in Research

Current research continues to expand the applications of 4,5-Dimethoxy-2-nitrobenzyl carbonochloridate, particularly in biological systems requiring precise spatial and temporal control.

Applications in Aerosol Chemistry

Emerging research has examined the role of 4,5-Dimethoxy-2-nitrobenzyl carbonochloridate derivatives in particle growth processes:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume